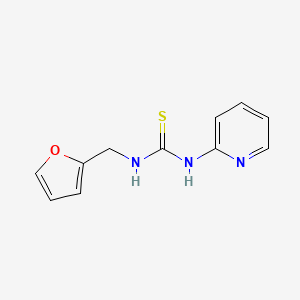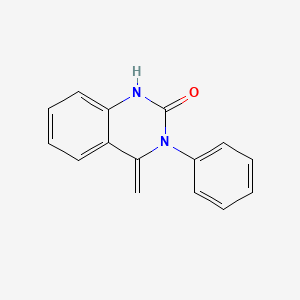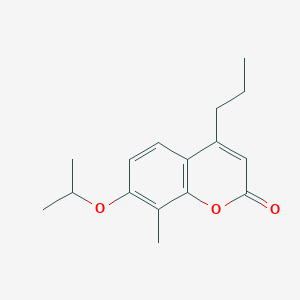
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one, also known as Sildenafil, is a synthetic drug that is commonly used to treat erectile dysfunction in men. The drug is a phosphodiesterase type 5 (PDE5) inhibitor, which means it works by blocking the enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that helps to relax smooth muscles and increase blood flow to the penis. In addition to its use in treating erectile dysfunction, Sildenafil has also been studied for its potential applications in other areas of medicine.
Mécanisme D'action
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one works by blocking the enzyme PDE5, which is responsible for breaking down cGMP. By inhibiting PDE5, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one increases the levels of cGMP in the body, which helps to relax smooth muscles and increase blood flow to the penis. This mechanism of action is also thought to be responsible for the drug's potential applications in other areas of medicine.
Biochemical and Physiological Effects
In addition to its effects on erectile function, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, the drug has been shown to improve exercise capacity in patients with pulmonary arterial hypertension, and to improve symptoms in patients with Raynaud's phenomenon. 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have antioxidant properties and to protect against oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is that the drug has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it easier to design experiments and interpret results. However, one limitation is that the drug may have off-target effects that could confound results, and it may not be appropriate for all types of experiments.
Orientations Futures
There are numerous potential future directions for research on 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is the drug's potential applications in treating other types of vascular dysfunction, such as diabetic neuropathy and peripheral artery disease. Another area of interest is the potential for 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one to be used in combination with other drugs to treat various conditions. Finally, there is ongoing research into the development of new PDE5 inhibitors with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one involves several steps, starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form the intermediate 2-ethoxy-N-methylbenzamide. This intermediate is then reacted with 3,4-dihydro-2H-pyran-2-one to form the key intermediate 7-isopropoxy-4-methylchromen-2-one. The final step involves the reaction of this intermediate with propylamine to form 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its use in treating erectile dysfunction, with numerous clinical trials demonstrating its efficacy in improving erectile function in men. In addition to its use in treating erectile dysfunction, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been studied for its potential applications in other areas of medicine, including pulmonary hypertension, Raynaud's phenomenon, and altitude sickness.
Propriétés
IUPAC Name |
8-methyl-7-propan-2-yloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-5-6-12-9-15(17)19-16-11(4)14(18-10(2)3)8-7-13(12)16/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZSGRXUCQHFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)
![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
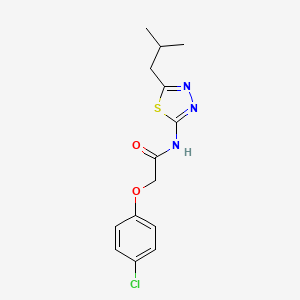
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)

![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)
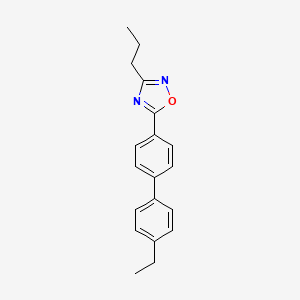
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
